Ethyl 3-azidopropanoate
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Overview
Description
Ethyl 3-azidopropanoate is an organic compound with the molecular formula C5H9N3O2. It is characterized by the presence of an ethyl ester group and a terminal azide group. This compound is of significant interest in organic synthesis and materials science due to its reactivity and versatility.
Mechanism of Action
Target of Action
Ethyl 3-azidopropanoate is a compound that comprises an ethyl ester and a terminal azide group with a 2-carbon linker . The primary targets of this compound are molecules with alkyne, BCN, and DBCO groups . These groups can react with the azide group of this compound via Click Chemistry .
Mode of Action
The azide group in this compound reacts with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction allows the compound to bind to its targets and exert its effects. The methyl ester groups can be hydrolyzed, reduced, or substituted under different conditions .
Biochemical Pathways
The formation of a stable triazole linkage suggests that it may influence pathways involving molecules with alkyne, bcn, and dbco groups
Pharmacokinetics
The compound’s ability to form stable triazole linkages suggests that it may have good stability and bioavailability
Result of Action
The formation of a stable triazole linkage suggests that it may alter the function of its target molecules
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules could affect the compound’s stability and efficacy
Preparation Methods
Ethyl 3-azidopropanoate can be synthesized through various methods. One common synthetic route involves the reaction of ethyl 3-bromopropanoate with sodium azide in an organic solvent such as dimethylformamide (DMF). The reaction typically proceeds at room temperature and yields this compound after purification . Industrial production methods may involve similar reactions but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 3-azidopropanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often with alkynes, to form triazoles via click chemistry.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-azidopropanoic acid.
Scientific Research Applications
Ethyl 3-azidopropanoate is widely used in scientific research, particularly in the fields of chemistry and materials science. Its applications include:
Click Chemistry: The azide group reacts readily with alkynes to form stable triazole linkages, making it valuable in the synthesis of complex molecules and materials.
Bioconjugation: It is used in the modification of biomolecules, such as proteins and nucleic acids, for various biological studies.
Polymer Chemistry: It serves as a building block in the synthesis of functional polymers with specific properties.
Comparison with Similar Compounds
Ethyl 3-azidopropanoate can be compared with other azido compounds and esters:
Ethyl Azidoacetate: Similar to this compound but with a shorter carbon chain.
Mthis compound: The methyl ester analog of this compound, with similar reactivity but different physical properties due to the smaller ester group.
Ethyl 2-azidoacetate: Another azido ester with a different carbon chain length, used in similar applications but with distinct reactivity profiles.
This compound stands out due to its specific carbon chain length and the balance of reactivity and stability it offers in various chemical reactions.
Properties
IUPAC Name |
ethyl 3-azidopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2/c1-2-10-5(9)3-4-7-8-6/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLPCLPOFWYNPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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